6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one
Description
6-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted at position 6 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-fluorobenzyl moiety. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including analgesic, antioxidant, and enzyme inhibitory properties .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-9-5-14(11-18(17)25-2)16-8-10-19(23)22(21-16)12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVZEYSBSNRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl group and the 4-fluorobenzyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable leaving groups and catalysts to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core or the aromatic rings, potentially yielding reduced or hydrogenated products.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are often employed in hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyridazinones or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its functional groups allow for the creation of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
The 3,4-dimethoxyphenyl group at position 6 distinguishes the target compound from analogs with simpler or alternative substituents:
Analysis :
The 3,4-dimethoxyphenyl group in the target compound likely improves antioxidant and enzyme-binding capabilities compared to phenyl or single-methoxy analogs. For instance, curcumin analogs with 3,4-dimethoxyphenyl groups exhibited strong free radical scavenging and angiotensin-converting enzyme (ACE) inhibition .
Substituent Variations at Position 2
The 4-fluorobenzyl group at position 2 modulates steric and electronic properties:
Chlorophenyl analogs may exhibit higher halogen-mediated receptor affinity but increased toxicity risks .
Analgesic Activity:
- Target Compound : Unreported, but structural analogs like 6-phenyl-4-substituted benzylidene derivatives showed significant analgesic activity (p<0.001) in hot-plate models, though less potent than aspirin .
- 6-Phenyl-2-(triazolyl)pyridazin-3(2H)-one : Demonstrated moderate activity, suggesting substituent bulkiness may reduce efficacy .
Enzyme Inhibition:
- Curcumin Analogs with 3,4-Dimethoxyphenyl : ACE inhibition (IC50 ~10 µM) and tyrosinase inhibition (IC50 ~15 µM) .
- Compound 51 (Piperidinyl Substituent): Antitrypanosomal activity with IC50 <1 µM, attributed to the dimethoxyphenyl-pharmacophore synergy .
Antioxidant Capacity:
- 3,4-Dimethoxyphenyl Derivatives: 2–3× higher radical scavenging than non-substituted pyridazinones due to electron-donating methoxy groups .
Biological Activity
6-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a 3,4-dimethoxyphenyl group and a 4-fluorobenzyl moiety. This unique structural arrangement is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 337.35 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways.
- Enzyme Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition is particularly relevant in the context of BRCA-deficient cancer cells, where it may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cell repair mechanisms .
- Receptor Modulation : Preliminary studies suggest that the compound may also modulate neurotransmitter receptors, which could have implications for treating neurodegenerative disorders like Alzheimer’s disease.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines in vitro, including those resistant to conventional therapies.
- Selectivity : It shows a high selectivity index for cancer cells over normal cells, indicating a favorable therapeutic window.
Neuroprotective Effects
In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects:
- MAO Inhibition : Studies have shown that related pyridazinone derivatives act as selective inhibitors of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine .
Case Studies
- In Vitro Studies : A study examining the cytotoxic effects of the compound on human cancer cell lines reported an IC50 value in the low micromolar range, indicating potent activity against specific cancer types.
- Animal Models : In vivo studies have demonstrated that administration of the compound leads to reduced tumor growth in xenograft models, supporting its potential as an effective anticancer agent.
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one?
- Methodology : Multi-step organic synthesis is typically employed. A common approach involves:
Condensation reactions : Combine substituted phenyl precursors (e.g., 3,4-dimethoxyphenyl groups) with pyridazinone scaffolds under reflux conditions in ethanol or dimethylformamide (DMF) .
Benzylation : Introduce the 4-fluorobenzyl moiety via nucleophilic substitution or alkylation, using catalysts like potassium carbonate .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
- Key Considerations : Optimize reaction time, temperature, and solvent polarity to minimize side products.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., aromatic protons at δ 6.40–7.54 ppm for dimethoxyphenyl groups) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1658 cm⁻¹) and aromatic C-H bonds (~3062 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Ensure >99% purity with retention times calibrated against standards .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H⁺] at m/z 489 for analogous compounds) .
Q. What solvents and formulations are suitable for in vitro biological testing?
- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) or ethanol. For aqueous assays, use co-solvents like Tween-80 (<1% v/v) to prevent precipitation .
- Storage : Store at –20°C in anhydrous conditions to avoid hydrolysis of the pyridazinone ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
Substituent Variation : Synthesize derivatives with modified methoxy/fluoro groups (e.g., replacing 4-fluorobenzyl with 2-fluorobenzyl) to assess impact on target binding .
In Vitro Assays : Test inhibition of kinases (e.g., p38 MAPK) or receptors using dose-response curves (IC₅₀ values) .
Computational Modeling : Perform docking studies with crystallographic data (e.g., PDB IDs) to predict binding modes .
- Data Interpretation : Compare logP values and steric effects to correlate substituents with potency .
Q. How can researchers resolve contradictions in reported biological activity data?
- Critical Steps :
Purity Verification : Re-test compounds with confirmed HPLC purity to exclude batch variability .
Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls .
Metabolic Stability : Evaluate liver microsomal stability to identify rapid degradation as a confounding factor .
Q. What crystallographic techniques elucidate the compound’s molecular interactions?
- Approach :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/water) and analyze bond lengths (e.g., C=O at ~1.20 Å) and dihedral angles to map steric hindrance .
- Comparative Analysis : Overlay structures with analogous pyridazinones (e.g., AS1940477) to identify conserved pharmacophores .
Q. How can metabolic pathways and degradation products be profiled?
- Protocol :
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions to identify labile sites (e.g., pyridazinone ring cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
